Cas no 39030-96-1 (pyrimidine, 2-fluoro-4-methoxy- (9ci))

2-Fluoro-4-methoxypyrimidine (9CI) is a fluorinated pyrimidine derivative characterized by the presence of a fluorine atom at the 2-position and a methoxy group at the 4-position of the pyrimidine ring. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, where its electron-withdrawing fluorine and electron-donating methoxy groups enable selective functionalization. Its structural features contribute to enhanced reactivity in cross-coupling reactions and nucleophilic substitutions, making it valuable for constructing complex heterocyclic frameworks. The compound’s stability under standard conditions and well-defined reactivity profile ensure consistent performance in synthetic applications. It is particularly useful in the development of bioactive molecules, including kinase inhibitors and antimicrobial agents.
pyrimidine, 2-fluoro-4-methoxy- (9ci) structure
39030-96-1 structure
Product Name:pyrimidine, 2-fluoro-4-methoxy- (9ci)
CAS No:39030-96-1
MF:C5H5FN2O
MW:128.104404211044
CID:924173
PubChem ID:21791027
Update Time:2025-10-28

pyrimidine, 2-fluoro-4-methoxy- (9ci) Chemical and Physical Properties

Names and Identifiers

    • pyrimidine, 2-fluoro-4-methoxy- (9ci)
    • 2-fluoro-4-methoxypyrimidine
    • DTXSID70618116
    • EN300-3263862
    • 39030-96-1
    • SCHEMBL19231885
    • DB-409674
    • Inchi: 1S/C5H5FN2O/c1-9-4-2-3-7-5(6)8-4/h2-3H,1H3
    • InChI Key: OMQUOYFSRFPLLU-UHFFFAOYSA-N
    • SMILES: FC1=NC=CC(=N1)OC

Computed Properties

  • Exact Mass: 128.03859095g/mol
  • Monoisotopic Mass: 128.03859095g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 91
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 35Ų

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Additional information on pyrimidine, 2-fluoro-4-methoxy- (9ci)

Introduction to 2-Fluoro-4-Methoxy-Pyrimidine (CAS No. 39030-96-1)

2-Fluoro-4-methoxy-pyrimidine (CAS No. 39030-96-1) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, also known by its systematic name pyrimidine, 2-fluoro-4-methoxy-, has garnered attention due to its unique chemical structure and potential biological activities. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements related to this compound.

The chemical structure of 2-fluoro-4-methoxy-pyrimidine consists of a pyrimidine ring substituted with a fluorine atom at the 2-position and a methoxy group at the 4-position. The presence of these functional groups imparts distinct properties to the molecule, making it an attractive candidate for various applications in drug discovery and development.

In terms of chemical synthesis, 2-fluoro-4-methoxy-pyrimidine can be prepared through several routes. One common method involves the reaction of 4-methoxypyrimidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST). This reaction selectively introduces the fluorine atom at the 2-position, yielding the desired product with high purity and yield. Another approach involves the direct fluorination of 4-methoxypyrimidine using an electrophilic fluorinating reagent like N-fluorobenzenesulfonimide (NFSI). These synthetic methods have been optimized to ensure high efficiency and scalability, making them suitable for both laboratory-scale synthesis and industrial production.

The biological activities of 2-fluoro-4-methoxy-pyrimidine have been extensively studied in recent years. One of the key areas of interest is its potential as an antiviral agent. Research has shown that this compound exhibits potent antiviral activity against a range of viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). The mechanism of action is believed to involve the inhibition of viral replication through interference with key viral enzymes or pathways. This makes 2-fluoro-4-methoxy-pyrimidine a promising lead compound for the development of novel antiviral drugs.

Beyond its antiviral properties, 2-fluoro-4-methoxy-pyrimidine has also shown potential in cancer research. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The anticancer activity is attributed to its ability to modulate signaling pathways involved in cell proliferation and survival. Additionally, 2-fluoro-4-methoxy-pyrimidine has been found to enhance the efficacy of existing chemotherapeutic agents, suggesting its potential as a combination therapy for cancer treatment.

In the realm of neuropharmacology, 2-fluoro-4-methoxy-pyrimidine has been investigated for its effects on the central nervous system (CNS). Preclinical studies have indicated that this compound can cross the blood-brain barrier and exert neuroprotective effects against oxidative stress and neuroinflammation. These findings suggest that 2-fluoro-4-methoxy-pyrimidine may have therapeutic potential in neurological disorders such as Alzheimer's disease and Parkinson's disease.

The pharmacokinetic properties of 2-fluoro-4-methoxy-pyrimidine have also been studied to evaluate its suitability as a drug candidate. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and a relatively long half-life, which are desirable characteristics for a drug candidate. Furthermore, studies have demonstrated that 2-fluoro-4-methoxy-pyrimidine is well-tolerated at therapeutic doses, with minimal side effects observed in preclinical models.

To further advance the development of 2-fluoro-4-methoxy-pyrimidine, ongoing clinical trials are being conducted to assess its safety and efficacy in human subjects. These trials are designed to evaluate the compound's performance in treating various diseases, including viral infections and cancer. Preliminary results from these trials have been promising, with positive outcomes observed in terms of both safety and therapeutic efficacy.

In conclusion, 2-fluoro-4-methoxy-pyrimidine (CAS No. 39030-96-1) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for further investigation and development as a therapeutic agent. As research continues to uncover new insights into its mechanisms of action and potential therapeutic applications, it is likely that this compound will play an increasingly important role in advancing medical treatments for various diseases.

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